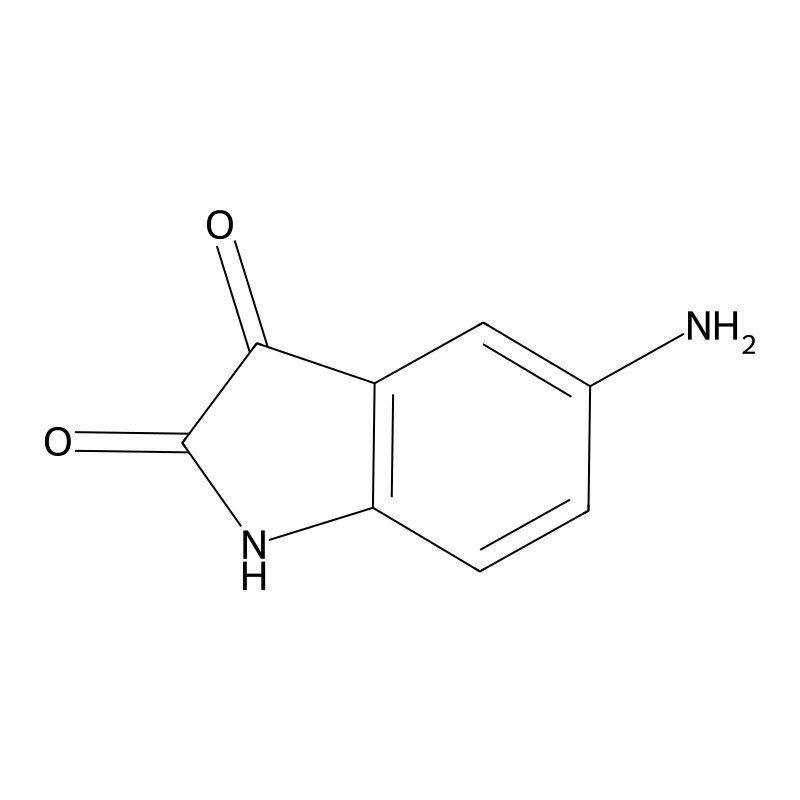

5-Aminoisatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Serotonin Receptor Agonism:

5-Aminoisatin acts as an agonist at serotonin receptors, particularly 5-HT1B and 5-HT7, which are involved in various physiological processes like mood regulation, cognition, and cardiovascular function. This property makes it a potential candidate for treating conditions like anxiety and depression [].

Anti-Cancer Properties:

Studies have shown that 5-aminoisatin exhibits anti-cancer effects in different types of cancer cells, including liver, prostate, and leukemia [, , ]. The mechanisms underlying its anti-cancer activity are still being elucidated but may involve inducing cell death through various pathways.

Other Potential Applications:

Research suggests that 5-aminoisatin might possess several other interesting properties, including:

- Anti-inflammatory effects: Studies have shown its potential to reduce inflammation in various models [].

- Natriuretic activity: 5-Aminoisatin may promote sodium excretion, potentially beneficial in managing hypertension [].

- Neuroprotective properties: Studies suggest it may offer protection against neurodegenerative diseases like Alzheimer's and Parkinson's [].

5-Aminoisatin is an isatin derivative characterized by the presence of an amino group at the 5-position of the isatin structure. Its chemical formula is , and it is recognized for its diverse biological properties and potential therapeutic applications. The compound exhibits a unique structure that allows it to interact with various biological targets, enhancing its relevance in pharmaceutical research .

One of the significant aspects of 5-aminoisatin in scientific research is its potential biological activity. Studies have shown it to act as a serotonin receptor agonist []. Serotonin is a neurotransmitter involved in various physiological processes, including mood regulation, cognition, and gastrointestinal function. By activating serotonin receptors, 5-aminoisatin might influence these processes, although the exact mechanisms require further investigation.

Additionally, research suggests that 5-aminoisatin exhibits protective effects against liver cancer in vitro []. The specific mechanism underlying this effect is not fully understood, but it might involve modulation of cell signaling pathways or interaction with specific proteins involved in cancer cell growth and survival.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Handle it in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and inhalation.

- Acylation Reactions: The amino group can undergo acylation, forming amides.

- Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol under specific conditions.

These reactions facilitate the development of various derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .

Research indicates that 5-Aminoisatin functions as a serotonin receptor agonist, suggesting its potential role in modulating neurotransmitter systems. In vitro studies have demonstrated protective effects against liver cancer in human liver cancer cells, highlighting its potential as an anticancer agent . Additionally, 5-Aminoisatin has been shown to enhance protein-protein interactions, particularly between human mitochondrial proteins, which may have implications for metabolic regulation .

Several methods exist for synthesizing 5-Aminoisatin:

- Direct Amination: Isatin can be directly aminated using ammonia or amine derivatives under acidic conditions.

- Reduction of Isatin Derivatives: Starting from substituted isatins, reduction can yield 5-Aminoisatin.

- Metal-Catalyzed Reactions: Recent advancements include metal-catalyzed cross-coupling reactions that allow for regioselective synthesis of amino-substituted isatins .

5-Aminoisatin finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new drugs targeting serotonin receptors and cancer therapies.

- Chemical Research: It acts as a building block for synthesizing more complex organic molecules.

- Biochemical Studies: Its ability to modulate protein interactions makes it a valuable tool in studying cellular mechanisms .

Studies utilizing techniques like Surface Plasmon Resonance have revealed that 5-Aminoisatin enhances the interaction between specific proteins, such as ferrochelatase and adrenodoxine reductase. This specificity suggests that the compound may play a crucial role in regulating protein complexes within cellular environments . The affinity-enhancing effect observed was not replicated by structural analogues of isatin, indicating unique binding characteristics.

5-Aminoisatin shares structural similarities with several other compounds, including:

- Isatin: The parent compound lacking the amino group at the 5-position; serves as a precursor.

- N-Methylisatin: An isatin derivative with a methyl group instead of an amino group; exhibits different biological properties.

- 5-Bromoisatin: A halogenated variant that shows distinct reactivity patterns and biological activities.

Comparison TableCompound Structure Biological Activity Unique Features 5-Aminoisatin Isatin with an amino group Serotonin receptor agonist Enhances specific protein interactions Isatin Indole-2,3-dione Antimicrobial properties Basic scaffold for derivatives N-Methylisatin Methyl substitution at N Varies widely Different reactivity due to methyl group 5-Bromoisatin Bromine substitution at C-5 Anticancer activity Halogen effects on reactivity

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 5-Aminoisatin | Isatin with an amino group | Serotonin receptor agonist | Enhances specific protein interactions |

| Isatin | Indole-2,3-dione | Antimicrobial properties | Basic scaffold for derivatives |

| N-Methylisatin | Methyl substitution at N | Varies widely | Different reactivity due to methyl group |

| 5-Bromoisatin | Bromine substitution at C-5 | Anticancer activity | Halogen effects on reactivity |

This comparison highlights how 5-Aminoisatin's unique structural features contribute to its distinct biological activities and applications.

5-Aminoisatin represents a structurally unique member of the isatin family, characterized by the presence of an amino group at the C5 position of the indole-2,3-dione framework [1] [2]. This compound, with molecular formula C₈H₆N₂O₂ and molecular weight 162.15 grams per mole, exhibits distinctive reactivity patterns that distinguish it from other isatin derivatives [3] [2]. The amino substituent at the C5 position significantly influences both the electronic properties and the chemical reactivity of the molecule, enabling diverse synthetic transformations and derivative formation pathways [1] [4].

The compound demonstrates remarkable versatility in forming various derivatives through multiple reaction pathways. The presence of both the amino group and the characteristic isatin carbonyl functionalities creates opportunities for regioselective transformations, making 5-aminoisatin a valuable synthetic intermediate in organic chemistry [4] [5]. Research has demonstrated that this compound can undergo Schiff base formation, oxidative functionalization, spirocyclic derivative construction, and position-specific substitution reactions, each offering unique synthetic possibilities [6] [7] [8].

Schiff Base Formation Mechanisms

Schiff base formation represents one of the most significant and well-studied reaction pathways for 5-aminoisatin derivatives. The amino group at the C5 position serves as a nucleophilic center, readily participating in condensation reactions with aldehydes and ketones to form imine linkages [6] [9]. These reactions proceed through a nucleophilic addition-elimination mechanism, where the amino group attacks the electrophilic carbonyl carbon, followed by water elimination to yield the corresponding Schiff base [10] [7].

The mechanism of Schiff base formation involves initial nucleophilic attack by the amino group on the carbonyl carbon of aldehydes or ketones, forming a carbinolamine intermediate [6]. This intermediate subsequently undergoes dehydration under acidic conditions, typically at pH 4-5, to produce the stable imine product [11]. Research has demonstrated that the reaction proceeds selectively at the C5 amino group rather than involving the isatin carbonyl functionalities, providing excellent regioselectivity [10].

Aromatic aldehydes have been extensively studied as reaction partners for 5-aminoisatin in Schiff base formation [9]. The condensation with various aromatic aldehydes yields E and Z isomeric mixtures, with the product distribution dependent on reaction conditions and aldehyde substitution patterns [6]. Studies have shown that electron-withdrawing groups on the aromatic aldehyde generally favor E-isomer formation, while electron-donating substituents may lead to increased Z-isomer content [9].

The reaction with 5-amino-8-hydroxyquinoline exemplifies the enhanced selectivity achievable with specific nucleophilic partners [10]. This reaction demonstrates how the quinoline moiety can influence both the reaction rate and the selectivity of Schiff base formation, providing access to biologically relevant heterocyclic systems [10]. The quinoline-containing products exhibit enhanced stability and potential antimicrobial properties [10].

Multicomponent Schiff base synthesis represents an advanced approach where 5-aminoisatin participates in complex cascade reactions [12]. These five-component condensation reactions involve aldehydes, secondary amines, and additional reactants, enabling one-pot synthesis of structurally complex derivatives [12]. Such approaches demonstrate the synthetic versatility of 5-aminoisatin and its capacity to participate in sophisticated reaction sequences [13].

| Reaction Type | Substrate | Mechanism | Key Features | Typical Yield (%) |

|---|---|---|---|---|

| Condensation with aldehydes | Aldehydes/Ketones | Nucleophilic addition-elimination | Selective reaction at C5 position | 60-85 |

| Condensation with aromatic aldehydes | Aromatic aldehydes | Nucleophilic addition-elimination | E/Z isomer formation | 65-80 |

| Reaction with primary amines | Primary amines | Condensation at amino group | Regioselective C5 functionalization | 70-90 |

| Reaction with aminoquinoline | 5-amino-8-hydroxyquinoline | Selective amino group reaction | Enhanced selectivity with quinoline | 55-75 |

| Multicomponent synthesis | Aldehydes + secondary amines | Five-component condensation | One-pot synthesis approach | 70-88 |

Oxidative Functionalization Pathways

Oxidative functionalization of 5-aminoisatin provides access to a diverse array of modified derivatives through controlled oxidation of both the amino group and the isatin core structure [14] [15]. These transformations can be achieved through various oxidizing systems, including metal-catalyzed processes, electrochemical methods, and chemical oxidants [15] [16]. The amino group at the C5 position exhibits particular susceptibility to oxidation, often leading to the formation of nitroso, nitro, or hydroxylamine derivatives [14] [17].

Metal-catalyzed oxidation reactions have emerged as particularly effective methods for the selective functionalization of 5-aminoisatin [15]. Copper-based catalytic systems demonstrate excellent position-specific reactivity, enabling the controlled oxidation of the amino group while preserving the isatin framework [15]. These reactions typically proceed under mild conditions and exhibit good functional group tolerance, making them suitable for complex substrate modifications [18].

Electrochemical oxidation represents another significant pathway for 5-aminoisatin functionalization [16]. Under controlled electrochemical conditions, the compound can undergo selective oxidation at the amino position or complete ring oxidation depending on the applied potential and reaction medium [16]. Studies have shown that anodic oxidation in acidic medium can lead to unique dimethoxylation patterns, demonstrating the synthetic potential of electrochemical methods [16].

Chemical oxidation pathways utilizing traditional oxidizing agents such as chromic anhydride and hydrogen peroxide enable the conversion of 5-aminoisatin to various oxidized products [16]. Complete oxidation can lead to the formation of isatoic anhydride derivatives, which serve as valuable intermediates for further heterocyclic synthesis [16]. The oxidation selectivity can be controlled through careful choice of oxidizing agent and reaction conditions [17].

Photoinduced oxidative functionalization has recently gained attention as a method for achieving remote functionalization of 5-aminoisatin derivatives [19]. Light-mediated radical processes enable the selective oxidation at positions distant from the amino group, providing access to previously challenging substitution patterns [19]. These reactions often proceed through electrophilic nitrogen radical intermediates, enabling diverse functionalization including fluorination, chlorination, and thioetherification [19].

Spirocyclic Derivative Construction

Spirocyclic derivative construction from 5-aminoisatin represents a sophisticated synthetic approach that leverages the unique reactivity of both the amino group and the isatin core to create complex polycyclic structures [20] [8]. These spirocyclic systems are of particular interest due to their conformational rigidity and enhanced biological activity compared to their non-spirocyclic counterparts [20] [21]. The amino group at the C5 position can serve as a nucleophilic handle for intramolecular cyclization reactions, enabling the formation of diverse spirocyclic architectures [8].

Ring-closing metathesis approaches have been successfully employed to construct spirocyclic derivatives containing pyrrolidine and other nitrogen heterocycles [20]. These reactions demonstrate high stereoselectivity and proceed under mild conditions, making them attractive for the synthesis of complex molecular frameworks [20]. The metathesis-induced cyclization provides access to 5,5-spiro-proline derivatives and related structures with potential pharmaceutical applications [20].

Multicomponent spirocyclization reactions enable the one-pot construction of complex spirocyclic systems from 5-aminoisatin and multiple reaction partners [22]. These cascade processes typically involve initial Schiff base formation followed by intramolecular cyclization, providing efficient access to structurally diverse spirocyclic compounds [22]. Research has demonstrated that such approaches can yield spirocyclic derivatives with enhanced neuroprotective properties [22].

Condensation-cyclization sequences represent another important strategy for spirocyclic derivative construction . These reactions typically begin with the formation of intermediate Schiff bases or related condensation products, which subsequently undergo intramolecular ring closure to generate the spirocyclic framework . The resulting products often exhibit improved drug-like properties and receptor selectivity compared to their acyclic precursors [21].

Metal-catalyzed spirocyclization reactions provide access to complex polycyclic structures through the formation of multiple bonds in a single transformation [24]. These processes demonstrate excellent functional group tolerance and can accommodate diverse substitution patterns, enabling the synthesis of libraries of spirocyclic derivatives for biological evaluation [24]. The use of transition metal catalysis often enables the formation of spirocyclic systems that would be difficult to access through conventional methods [18].

Position-Specific Substitution Patterns

Position-specific substitution in 5-aminoisatin derivatives enables the systematic modification of different positions within the molecule to achieve desired properties and reactivity patterns [25] [26]. The unique electronic environment created by the amino group at C5 influences the reactivity of all other positions in the molecule, creating opportunities for regioselective functionalization [27] [5]. Understanding these substitution patterns is crucial for the rational design of 5-aminoisatin derivatives with specific biological or chemical properties [26] [28].

C5 amino group modification represents the most direct approach to structural diversification of 5-aminoisatin [26]. The amino group exhibits high nucleophilicity and can undergo various transformations including acylation, alkylation, and condensation reactions [5]. Research has demonstrated that modifications at this position can significantly influence both the chemical stability and biological activity of the resulting derivatives [26]. Direct amination reactions and reductive amination processes provide efficient methods for introducing diverse substituents at this position [11].

C6 and C7 position functionalization can be achieved through electrophilic aromatic substitution reactions [29] [28]. The amino group at C5 serves as an activating group for these positions, directing electrophilic attack to the ortho and meta positions relative to the amino substituent [29]. Halogenation reactions at these positions have been particularly well-studied, with bromination and chlorination providing access to useful synthetic intermediates [29] [28]. Studies have shown that C7-substituted derivatives often exhibit enhanced antimicrobial activity compared to their unsubstituted counterparts [28].

N1 position modifications involve the selective functionalization of the isatin nitrogen atom through alkylation and acylation reactions [5]. These transformations typically require basic conditions to deprotonate the amide nitrogen, enabling nucleophilic substitution reactions [5]. N-alkylation can significantly alter the electronic properties of the isatin core and influence the reactivity of other positions in the molecule [30]. Research has demonstrated that N-substituted derivatives often exhibit different biological profiles compared to their N-unsubstituted analogs [5].

C3 position functionalization takes advantage of the highly electrophilic nature of the isatin carbonyl carbon [5]. This position readily undergoes nucleophilic addition reactions with various nucleophiles, providing access to 3-substituted oxindole derivatives [5]. The preferential reaction at the C3 carbonyl over the C2 position enables regioselective functionalization and the construction of complex molecular architectures [16] [5]. Condensation reactions at this position are particularly important for the synthesis of biologically active derivatives [31].

| Position | Substitution Type | Reactivity Pattern | Regioselectivity | Typical Applications |

|---|---|---|---|---|

| C5 (amino group) | Amino group modification | High nucleophilicity | Position-specific reactivity | Drug design, bioactive compounds |

| C6 position | Halogen/alkyl substitution | Electrophilic substitution | Ortho-directing effects | Antimicrobial agents |

| C7 position | Alkyl/aryl substitution | Electrophilic substitution | Meta-directing influence | Enhanced biological activity |

| N1 position | N-alkylation/acylation | Nucleophilic substitution | Selective N-functionalization | Modified pharmacokinetics |

| C3 position | Carbonyl functionalization | Nucleophilic addition | Preferential carbonyl reaction | Structural diversification |